4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired triazole compound . The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, substituted aromatic compounds, and various amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the treatment of infectious diseases.
Mechanism of Action
The mechanism of action of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupt cellular processes by interacting with DNA or proteins, and induce oxidative stress by generating reactive oxygen species. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in the compound’s pharmacokinetics, binding affinity to molecular targets, and overall efficacy in various applications .
Properties
IUPAC Name |
4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNCIEVZGZDKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359440 |
Source
|
Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105576-60-1 |
Source
|
Record name | 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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